molecular formula C9H10ClNO2 B1339585 Ethyl 2-chloro-4-methylnicotinate CAS No. 50840-02-3

Ethyl 2-chloro-4-methylnicotinate

Cat. No. B1339585
CAS RN: 50840-02-3
M. Wt: 199.63 g/mol
InChI Key: ZCCWUIFQBCQSAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-4-methylnicotinate is represented by the empirical formula C6H5ClN . The SMILES string representation is ClC1=NC=CC©=C1C(OCC)=O .

Scientific Research Applications

Synthesis and Development of Antagonists and Intermediates

Ethyl 2-chloro-4-methylnicotinate has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This work involves coupling ethyl 6-chloro-5-cyano-2-methylnicotinate with 4-piperidinecarboxylic acid to produce pyridine acid, further coupled to benzylsulfonamide to afford AZD1283. This synthesis supports both preclinical and clinical studies, demonstrating the compound's significance in drug development (Andersen et al., 2013).

Biocatalysis and Optical Purity

In another research area, ethyl 2-chloro-4-methylnicotinate's derivatives have been explored for their potential in producing chiral drugs. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) by biocatalysis highlights the process's advantages, such as low cost, high yield, and high enantioselectivity. This showcases the role of ethyl 2-chloro-4-methylnicotinate derivatives in the biosynthesis of optically pure compounds used in the production of chiral drugs, including statins (Ye, Ouyang, & Ying, 2011).

Chemical Reaction Mechanisms and Synthesis Improvement

The compound has been central to addressing impurities in the synthesis of intermediates for P2Y12 antagonists. A detailed study revealed a mechanism of formation for major impurities, leading to significant process improvements. This resulted in an increase in the overall process yield from 15% to 73%, showing the compound's role in refining synthetic routes (Bell et al., 2012).

Catalysis and Annulation Reactions

Ethyl 2-chloro-4-methylnicotinate and its derivatives are utilized in catalysis and annulation reactions, illustrating their versatility in organic synthesis. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. Such reactions demonstrate the compound's application in creating complex molecular architectures with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

Innovative Synthesis Techniques

Moreover, the compound's derivatives have been used in innovative synthesis techniques, such as the stereoselective synthesis of optical isomers and facilitating [2+2]-cycloaddition reactions. These studies not only contribute to the field of synthetic chemistry but also to the development of new materials and drugs (Kluson et al., 2019).

Safety and Hazards

Ethyl 2-chloro-4-methylnicotinate is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

ethyl 2-chloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCWUIFQBCQSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472148
Record name ethyl 2-chloro-4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-methylnicotinate

CAS RN

50840-02-3
Record name ethyl 2-chloro-4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogen chloride was introduced to a stirred mixture of 164 g (0.839 mole) of crude ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate (5) in 500 mL ethanol at 20-45° C. The mixture was stirred at ambient temperature overnight, then heated to reflux for 8 hours. The ethanol was removed under reduced pressure and the residue distilled under high vacuum at 84-94° C., to give 47.7 g (30.4%) of a yellow oil, MH+ 200, NMR (CDCl3), ppm: 1.42 (t,3H); 2.36 (s,3H); 4.46 (q,2H); 7.12 (d,lH); 8.28 (d,1H).
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164 g
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500 mL
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30.4%

Synthesis routes and methods II

Procedure details

1-Cyano-4-(N,N-dimethylamino)-1-ethoxycarbonyl-2-methyl-1,3-butadiene (25.0 g, 0.12 mol) prepared in a manner analogous to that described in Example (i) above in toluene (250 ml) was heated to 50° C. for 3 hours with stirring whereupon a steady stream of hydrogen chloride was passed through the reaction mixture. After cooling, the mixture was washed with water (250 ml). The aqueous layer was then extracted with toluene (3×100 ml). The pooled organic layers were dried with sodium sulphate and evaporated. Distillation of the residue in high vacuo yielded 2-chloro-4-methylnicotinic acid ethyl ester as colourless oil (15.3 g, 64% of theoretical yield) with b.pt.0.04 Torr 97° C.-98° C.
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25 g
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